2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid
Overview
Description
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 2-position
Mechanism of Action
Target of Action
The primary targets of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid are currently unknown . The compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other imidazo[1,2-a]pyridine derivatives, it may interact with its targets in a similar manner . .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to have broad substrate scope and tolerate various functional groups , suggesting that they may interact with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It is recommended that the compound be stored at 28°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid typically involves the condensation of 2-aminopyridine with trifluoromethyl-substituted arylglyoxals, followed by cyclization and subsequent introduction of the acetic acid moiety. The reaction conditions often require the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions that allow for the efficient synthesis of the target molecule in a single step. These methods are advantageous as they reduce the number of purification steps and improve overall yield .
Chemical Reactions Analysis
Types of Reactions: 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and antiviral agent.
Comparison with Similar Compounds
Zolpidem: Used as a hypnotic agent, it shares the imidazo[1,2-a]pyridine core but differs in its functional groups.
Alpidem: An anxiolytic agent with a similar core structure but different substituents.
Uniqueness: 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-8-14-7(3-9(16)17)5-15(8)4-6/h1-2,4-5H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRIMIWEWHXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204250 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-70-6 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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